molecular formula C19H21NO3 B1598097 4-(Fmoc-amino)-1-butanol CAS No. 209115-32-2

4-(Fmoc-amino)-1-butanol

Cat. No. B1598097
M. Wt: 311.4 g/mol
InChI Key: UJTTUOLQLCQZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fmoc-amino)-1-butanol is a compound that is used in the field of organic synthesis . The Fmoc group, or fluorenylmethoxycarbonyl protecting group, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis of Fmoc-protected amino acids and peptides has been largely used in solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The molecular formula of 4-(Fmoc-amino)-1-butanol is C19H21NO3 . The Fmoc group is a carbamate, which is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .


Physical And Chemical Properties Analysis

The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Material Science , specifically in the development of hydrogels .

3. Detailed Description of the Methods of Application or Experimental Procedures The study aimed to obtain supramolecular gels through a co-assembly phenomenon using Fmoc-amino acids as low molecular weight gelators . The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds . SEM microscopy was used to obtain the visual insight into the morphology of the physical hydrogel network while DLS measurements highlighted the sol-gel transition .

Solvent-Controlled Self-Assembly

  • Specific Scientific Field : Physical Chemistry .
  • Comprehensive and Detailed Summary of the Application : Fmoc protected single amino acids, including potentially “4-(Fmoc-amino)-1-butanol”, are used in solvent-controlled self-assembly to form various structures that serve as excellent bio-organic scaffolds for diverse applications .
  • Detailed Description of the Methods of Application or Experimental Procedures : The study demonstrated the ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
  • Thorough Summary of the Results or Outcomes Obtained : The research showed that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Ester Hydrolysis

  • Specific Scientific Field : Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application : Fmoc protected amino esters, including potentially “4-(Fmoc-amino)-1-butanol”, are used in ester hydrolysis . This process is important for modifying amino acids, as the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
  • Detailed Description of the Methods of Application or Experimental Procedures : The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
  • Thorough Summary of the Results or Outcomes Obtained : The research resulted in an improved reaction that produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

pH-Controlled Ambidextrous Gelation

  • Specific Scientific Field : Material Science .
  • Comprehensive and Detailed Summary of the Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages . This includes hydrogelation at different pH values as well as organogelation .
  • Detailed Description of the Methods of Application or Experimental Procedures : The self-assembly of Fmoc-K(Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions . The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds .
  • Thorough Summary of the Results or Outcomes Obtained : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Fmoc-Modified Amino Acids and Short Peptides

  • Specific Scientific Field : Bio-Inspired Material Fabrication .
  • Comprehensive and Detailed Summary of the Application : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
  • Detailed Description of the Methods of Application or Experimental Procedures : The self-organization and applications of Fmoc-modified simple biomolecules have been extensively studied . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .
  • Thorough Summary of the Results or Outcomes Obtained : The study of modified short peptides that are stimuli-responsive, or that bear naphthyl and aliphatic tails, has been comprehensively reviewed .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTTUOLQLCQZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371395
Record name 4-(Fmoc-amino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fmoc-amino)-1-butanol

CAS RN

209115-32-2
Record name 4-(Fmoc-amino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Fmoc-amino)-1-butanol
Reactant of Route 2
4-(Fmoc-amino)-1-butanol
Reactant of Route 3
Reactant of Route 3
4-(Fmoc-amino)-1-butanol
Reactant of Route 4
Reactant of Route 4
4-(Fmoc-amino)-1-butanol
Reactant of Route 5
Reactant of Route 5
4-(Fmoc-amino)-1-butanol
Reactant of Route 6
4-(Fmoc-amino)-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.